N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14787986
InChI: InChI=1S/C18H14N4O2S/c23-25(24,15-6-2-1-3-7-15)22-14-8-9-16-17(11-14)21-18(20-16)13-5-4-10-19-12-13/h1-12,22H,(H,20,21)
SMILES:
Molecular Formula: C18H14N4O2S
Molecular Weight: 350.4 g/mol

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide

CAS No.:

Cat. No.: VC14787986

Molecular Formula: C18H14N4O2S

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide -

Specification

Molecular Formula C18H14N4O2S
Molecular Weight 350.4 g/mol
IUPAC Name N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzenesulfonamide
Standard InChI InChI=1S/C18H14N4O2S/c23-25(24,15-6-2-1-3-7-15)22-14-8-9-16-17(11-14)21-18(20-16)13-5-4-10-19-12-13/h1-12,22H,(H,20,21)
Standard InChI Key HDKFXCXJJMRDMX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4

Introduction

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is a complex organic compound belonging to the class of benzimidazole derivatives. It features a benzenesulfonamide group attached to a benzimidazole core, which is further substituted with a pyridin-3-yl moiety. This unique combination of functional groups contributes to its potential biological activity and interactions with various molecular targets, making it an important compound in medicinal chemistry.

Synthesis and Characterization

The synthesis of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. These processes require careful control of reaction conditions to ensure high yields and purity of the final product.

Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to analyze the compound's functional groups and molecular integrity.

Biological Activities and Applications

Benzimidazole derivatives, including N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide, exhibit diverse biological activities. These compounds have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. The presence of both benzimidazole and pyridine rings enhances its potential for biological activity, making it a valuable candidate for further research in medicinal chemistry.

Biological Activities Table

ActivityDescription
AntimicrobialDisrupts cellular processes in pathogens
Anti-inflammatoryPotential to reduce inflammation
AnticancerPotential anticancer properties due to interaction with biological targets

Research Findings and Future Directions

Research on N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide highlights its interactions with specific biological targets, which are crucial for understanding its mechanism of action and potential therapeutic effects. Further studies are needed to fully explore its pharmacological properties and potential applications in various scientific fields.

Notable Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-Pyridin-3-ylbenzimidazoleContains a pyridine ring fused to a benzimidazoleExhibits strong antimicrobial properties
Benzimidazole sulfonamide derivativesContains various substituents on the benzimidazoleDiverse biological activities across different derivatives
1H-Benzimidazole derivativesVarying substitutions on the benzimidazole corePotential anticancer activity

These compounds share structural similarities with N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide but differ in their specific functional groups and biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator